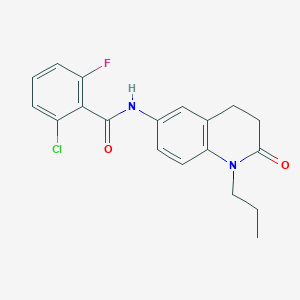

2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 941910-42-5

Cat. No.: VC4868750

Molecular Formula: C19H18ClFN2O2

Molecular Weight: 360.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941910-42-5 |

|---|---|

| Molecular Formula | C19H18ClFN2O2 |

| Molecular Weight | 360.81 |

| IUPAC Name | 2-chloro-6-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide |

| Standard InChI | InChI=1S/C19H18ClFN2O2/c1-2-10-23-16-8-7-13(11-12(16)6-9-17(23)24)22-19(25)18-14(20)4-3-5-15(18)21/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,22,25) |

| Standard InChI Key | AUJJQOYSWFTQNQ-UHFFFAOYSA-N |

| SMILES | CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F |

Introduction

Potential Applications and Research Directions

While specific applications of 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not well-documented, compounds with similar structures have shown promise in various therapeutic areas:

-

Anticancer Activity: Benzamide derivatives have been explored for their anticancer properties, with some compounds exhibiting significant activity against various cancer cell lines .

-

Antimicrobial Activity: The benzamide class has also been studied for antimicrobial effects, with potential applications against bacterial and fungal pathogens .

-

Pharmacokinetic Properties: Understanding the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing its drug-like properties and potential therapeutic use.

Future Research Directions

Given the limited information available on 2-chloro-6-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, future research should focus on:

-

Synthetic Optimization: Developing efficient synthesis protocols to produce the compound in high yield and purity.

-

Biological Evaluation: Conducting in vitro and in vivo studies to assess its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

-

Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity and drug-like properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume